molecular formula C7H4N4 B1401075 Pyrazolo[1,5-a]pyrazine-3-carbonitrile CAS No. 1331768-75-2

Pyrazolo[1,5-a]pyrazine-3-carbonitrile

Cat. No. B1401075
M. Wt: 144.13 g/mol
InChI Key: KIIXBTSGEJAYKB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine-3-carbonitrile is a nitrogen-containing heterocycle . It’s an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Chemical Reactions Analysis

The reaction might be preceded by the nucleophilic attack of the amino group in compound 3b to the carbon atom of the protonated carbonyl group in the cycloalkanone compound, followed by heterocyclization upon nucleophilic attack of the amino in the carboxamide group with elimination of H2O molecule to afford the corresponding spiro derivatives .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrazine-3-carbonitrile exhibits excellent thermal stability . It features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density of 1.88 g cm−3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .

Scientific Research Applications

Synthesis and Biological Activities

  • Pyrazolo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their antifungal, antibacterial, and antiparasitic activities. These compounds were prepared through various synthetic routes, including one-pot syntheses and reactions involving key intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (El‐Emary, 2006); (El-Kashef et al., 2000).

Anticonvulsant Activity

  • A series of pyrazolo[3,4-b]pyrazines containing various substituents was synthesized, with some compounds showing significant anticonvulsant activity. This highlights the potential therapeutic applications of these derivatives in treating seizures (Farghaly et al., 2014).

Anticancer and Antimicrobial Activities

  • Research into pyrazolo[1,5-a]pyrazine derivatives also includes the study of their cytotoxic effects against cancer cells, including breast cancer, and their antibacterial and antifungal properties. This dual activity makes them valuable compounds for the development of new therapeutic agents (Al-Adiwish et al., 2017).

Fluorescence Properties

  • Derivatives of pyrazolo[1,5-a]pyrazine have been synthesized and studied for their fluorescence properties, indicating potential applications in materials science, such as the development of fluorescent brighteners for textiles (Rajadhyaksha & Rangnekar, 2007).

Novel Synthetic Routes and Applications

  • Innovative synthetic routes have led to the creation of various pyrazolo[1,5-a]pyrazine derivatives with applications ranging from the development of compound libraries for drug discovery to the synthesis of compounds with potential as anticancer and antimicrobial agents (Lim et al., 2015).

Future Directions

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Overall, C03 has potential for further exploration .

properties

IUPAC Name

pyrazolo[1,5-a]pyrazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIXBTSGEJAYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrazine-3-carbonitrile

Synthesis routes and methods I

Procedure details

A suspension of crude pyrazolo[1,5-a]pyrazine-3-carboxamide (Preparation 24a, 6.66 g) in phosphoryl trichloride (80 mL) was heated to reflux for 2.5 hours. The reaction mixture was then poured onto a saturated aqueous sodium hydrogen carbonate solution (200 mL) and then the pH was adjusted to 7-8 by addition of a 10% aqueous sodium hydroxide solution. The mixture was extracted with ethyl acetate, the organic layer was dried (MgSO4) and evaporated and the resulting residue was purified by flash chromatography (1:1 hexanes/ethyl acetate) to give the title compound (3.10 g, 52%) as a yellow solid.
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

The crude TFA salt of 5.67 (0.089 mmol) was taken up in THF (2 mL) and was treated with iPr2NEt (16 μL, 0.089 mmol), 3-oxetanone (29 μL, 0.45 mmol) and sodium triacetoxyborohydride (132 mg, 0.62 mmol). The resulting mixture was heated to 50° C. and was stirred for 3 h. The reaction mixture was then partitioned between DCM, water, and 5% (w/v) saturated aqueous Na2CO3 and the phases were separated. The aqueous phase was extracted with DCM (3×20 mL) and the combined organics were dried over Na2SO4, filtered, and concentrated. The concentrate was purified by silica gel chromatography (0-20% MeOH in DCM) to provide 6-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-4-4R)-1-((R)-5-oxopyrrolidin-3-yl)ethoxy)pyrazolo[1,5-a]pyrazine-3-carbonitrile 5.70. LCMS-ESI+ (m/z): [M+H]+ calcd for C26H30N7O3: 488.2; found: 488.0. 1H NMR (400 MHz, Chloroform-d) δ 8.40 (s, 1H), 8.18 (s, 1H), 7.84-7.77 (m, 2H), 7.03-6.96 (m, 2H), 5.99 (s, 1H), 5.64-5.53 (m, 1H), 4.76-4.63 (m, 4H), 3.64-3.51 (m, 2H), 3.50-3.41 (m, 1H), 3.38-3.30 (m, 4H), 3.12-2.97 (m, 1H), 2.60 (dd, J=17.1, 9.2 Hz, 1H), 2.56-2.49 (m, 4H), 2.43 (dd, J=17.1, 8.0 Hz, 1H), 1.54 (d, J=6.2 Hz, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5.67
Quantity
0.089 mmol
Type
reactant
Reaction Step Two
Quantity
16 μL
Type
reactant
Reaction Step Three
Quantity
29 μL
Type
reactant
Reaction Step Three
Quantity
132 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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